molecular formula C4H4N2S B101025 2-Cyanoethyl isothiocyanate CAS No. 18967-32-3

2-Cyanoethyl isothiocyanate

Cat. No. B101025
CAS RN: 18967-32-3
M. Wt: 112.16 g/mol
InChI Key: NLXGQEJKDMXLBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyanoethyl isothiocyanate is a product that is not intended for human or veterinary use and is for research use only. It has the molecular formula C4H4N2S and a molecular weight of 112.16 g/mol .


Synthesis Analysis

Isothiocyanates (ITCs) are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur has been developed . This new catalytic reaction was optimized in terms of sustainability, especially considering benign solvents such as Cyrene™ or γ-butyrolactone (GBL) under moderate heating (40 °C) .


Molecular Structure Analysis

Isothiocyanate is a class of small molecular compounds with the structure of –N=C=S . The molecular structure of 2-Cyanoethyl isothiocyanate is similar to other isothiocyanates, but with a cyanoethyl group attached .


Chemical Reactions Analysis

The reactions between substituted isocyanates (RNCO) and other small molecules (e.g. water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers . Isothiocyanates can chemically react with water molecules and hydroxides in neutral and alkaline solutions .


Physical And Chemical Properties Analysis

2-Cyanoethyl isothiocyanate has a molecular weight of 112.16 g/mol . It has a flash point of 116.6ºC, and a vapour pressure of 0.00736mmHg at 25°C . Isothiocyanates can chemically react with water molecules and hydroxides in neutral and alkaline solutions .

Scientific Research Applications

1. Chemoprevention of Cancer

Isothiocyanates, including compounds like 2-Cyanoethyl isothiocyanate, have shown effectiveness in inhibiting cancer induction in rodents when treated with carcinogens. They act as chemopreventive agents by favorably modifying carcinogen metabolism. This includes the inhibition of Phase 1 enzymes and/or induction of Phase 2 enzymes, which detoxify carcinogens (Hecht, 1999). Additionally, isothiocyanates are known to trigger apoptosis in cancer cells, which is a process of programmed cell death crucial for stopping the spread of cancer cells (Yu et al., 1998).

2. Synthesis of Polycondensed Heterocycles

Research has demonstrated the use of 2-Cyanoethyl isothiocyanate in the synthesis of new polycondensed heterocycles. These compounds have potential applications in various fields, including pharmaceuticals and materials science. For example, the reaction of 2-Cyanoethyl isothiocyanate with Mn(III) acetate resulted in the formation of a new polycondensed heterocycle, which was characterized by X-ray crystallography (Calestani et al., 2001).

3. Antimicrobial Properties

Isothiocyanates, such as 2-Cyanoethyl isothiocyanate, have been studied for their antimicrobial properties. They are effective against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship shows a strong correlation between the chemical structure of isothiocyanates and their effectiveness as antibacterial agents (Dias et al., 2014).

4. Applications in Organic Synthesis

Isothiocyanates, including 2-Cyanoethyl isothiocyanate, are valuable in organic synthesis. They are used in the synthesis of various heterocyclic systems with potential biological activities. These synthesized compounds have been tested for their antimicrobial activities, highlighting their significance in medicinal chemistry (Hemdan, 2010).

5. Labeling Reagents in Biological Studies

Isothiocyanate derivatives, including those related to 2-Cyanoethyl isothiocyanate, have been synthesized as fluorescent covalent labeling reagents for proteins and other biomolecules. These compounds are useful in various biological assays and imaging techniques due to their fluorescent properties, expanding the possibilities for multicolor analyses in biological research (Mujumdar et al., 1989).

Safety And Hazards

Isothiocyanates are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . They have acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .

properties

IUPAC Name

3-isothiocyanatopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2S/c5-2-1-3-6-4-7/h1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXGQEJKDMXLBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=C=S)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40172376
Record name Isothiocyanic acid, 2-cyanoethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyanoethyl isothiocyanate

CAS RN

18967-32-3
Record name Isothiocyanic acid, 2-cyanoethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018967323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isothiocyanic acid, 2-cyanoethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AF McKay, DL Garmaise, R Gaudry… - Journal of the …, 1959 - ACS Publications
A number of substituted amines were converted to the corresponding isothiocyanates which were evaluated as bacteriostats. Some of the amines were prepared by the Gabriel …
Number of citations: 67 pubs.acs.org

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